![molecular formula C27H46N2OS B14341625 N-[Methyl(octadecyl)carbamothioyl]benzamide CAS No. 93211-31-5](/img/structure/B14341625.png)
N-[Methyl(octadecyl)carbamothioyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[Methyl(octadecyl)carbamothioyl]benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group attached to a long alkyl chain through a carbamothioyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[Methyl(octadecyl)carbamothioyl]benzamide typically involves the reaction of benzoyl chloride with N-methyl-N-octadecylthiourea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
N-[Methyl(octadecyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the compound can lead to the formation of amines or thiols.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various benzamide derivatives.
科学的研究の応用
N-[Methyl(octadecyl)carbamothioyl]benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery and as a component of pharmaceutical formulations.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-[Methyl(octadecyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N,N-Dimethylbenzamide: A similar compound with two methyl groups attached to the nitrogen atom.
N-Octadecylbenzamide: A compound with an octadecyl group attached to the nitrogen atom.
N-Methylbenzamide: A simpler compound with a single methyl group attached to the nitrogen atom.
Uniqueness
N-[Methyl(octadecyl)carbamothioyl]benzamide is unique due to the presence of both a long alkyl chain and a carbamothioyl linkage, which impart distinct chemical and physical properties
特性
CAS番号 |
93211-31-5 |
|---|---|
分子式 |
C27H46N2OS |
分子量 |
446.7 g/mol |
IUPAC名 |
N-[methyl(octadecyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C27H46N2OS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-29(2)27(31)28-26(30)25-22-19-18-20-23-25/h18-20,22-23H,3-17,21,24H2,1-2H3,(H,28,30,31) |
InChIキー |
CURSGLJNCQGYFN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCN(C)C(=S)NC(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-Bis[2-(diphenylphosphoryl)phenyl]urea](/img/structure/B14341551.png)

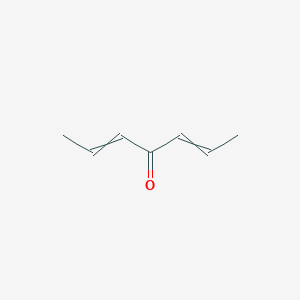

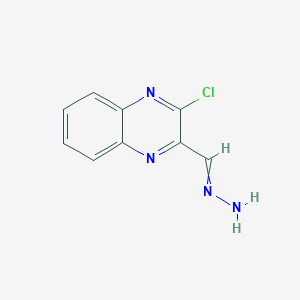
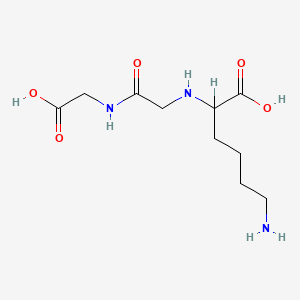
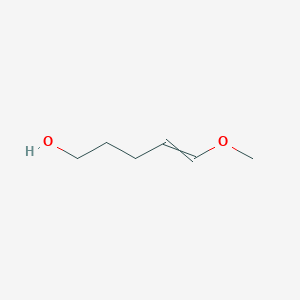


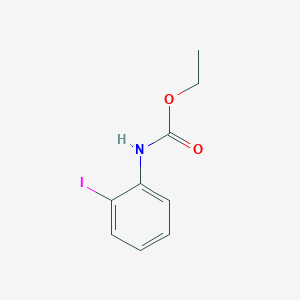
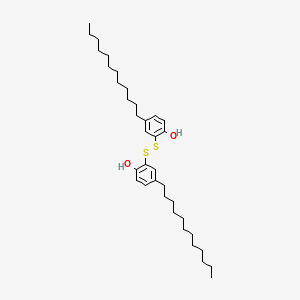
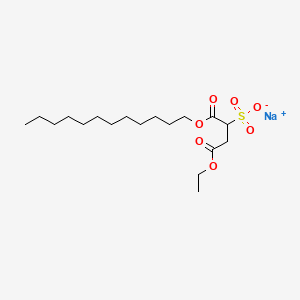
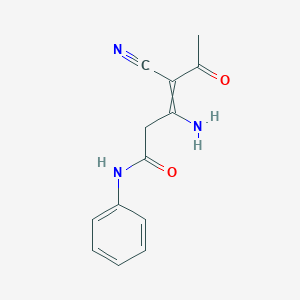
![Phenyl[2-(phenyltellanyl)phenyl]methanone](/img/structure/B14341628.png)
